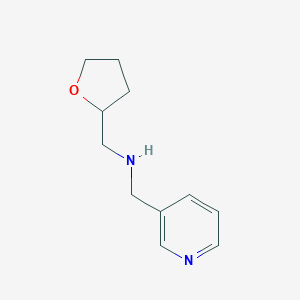

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWNGJAZCOFDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This in-depth technical guide provides a detailed examination of the synthetic pathway for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary focus of this document is the elucidation of a robust and efficient synthesis strategy centered around the widely applicable reductive amination reaction. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters influencing reaction outcomes. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound incorporates three key pharmacophoric elements: a pyridine ring, a tetrahydrofuran moiety, and a secondary amine linker. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, the tetrahydrofuran group can influence solubility and metabolic stability, and the secondary amine provides a key point for further functionalization and interaction with biological targets. While specific applications are diverse, related structures have been investigated for a range of biological activities. The efficient and scalable synthesis of this molecule is therefore a critical step in enabling its further investigation and potential development.

Strategic Synthesis Pathway: Reductive Amination

Among the various methods for C-N bond formation, reductive amination stands out as one of the most versatile and widely employed strategies for the synthesis of secondary and tertiary amines.[1][2] This method typically involves the reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] For the synthesis of this compound, the most logical and efficient approach is the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.

The overall transformation can be depicted as follows:

Figure 1: Overall synthetic transformation via reductive amination.

This approach is favored due to the commercial availability of the starting materials and the high chemoselectivity and yields typically associated with modern reductive amination protocols.

Mechanistic Insights

The reductive amination process proceeds in two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tetrahydrofurfurylamine) on the carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde). This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal intermediate yields the corresponding imine.

-

Reduction: The imine intermediate is then reduced to the final secondary amine. This reduction is carried out in the same reaction vessel using a selective reducing agent that preferentially reduces the C=N double bond of the imine over the C=O double bond of the starting aldehyde.

Figure 2: Mechanistic steps of reductive amination.

Experimental Protocol: A Field-Proven Methodology

The following protocol outlines a reliable method for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | ≥98% | Sigma-Aldrich |

| Tetrahydrofurfurylamine | C₅H₁₁NO | 101.15 | ≥99% | Sigma-Aldrich |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |

| Acetic Acid, glacial | C₂H₄O₂ | 60.05 | ≥99.7% | VWR Chemicals |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add tetrahydrofurfurylamine (1.05 eq) in one portion.

-

Acid Catalyst: Add glacial acetic acid (0.1 eq) to the reaction mixture. The acetic acid serves to catalyze the formation of the imine intermediate.[3]

-

Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue the addition until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Figure 3: Experimental workflow for the synthesis.

Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Considerations

While reductive amination with STAB is a highly effective method, other approaches can also be considered depending on the scale and available resources.

-

Catalytic Hydrogenation: The imine intermediate can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[5][6] This method is often used in industrial settings due to its cost-effectiveness and high atom economy. However, it requires specialized hydrogenation equipment.

-

Other Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) is another common reagent for reductive amination.[3] It is more stable in acidic conditions than sodium borohydride. However, due to the toxicity of cyanide, STAB is often preferred in a research setting. Sodium borohydride (NaBH₄) can also be used, but its reactivity is less selective, and it can reduce the starting aldehyde.[7]

Conclusion

The synthesis of this compound can be reliably achieved through a reductive amination strategy. The use of 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine as starting materials, with sodium triacetoxyborohydride as the reducing agent, provides a high-yielding and selective pathway to the desired product. This technical guide offers a comprehensive and practical framework for the successful synthesis and purification of this valuable heterocyclic compound, empowering further research and development in the pharmaceutical sciences.

References

- Vertex AI Search. (2023). This compound hydrobromide.

- ChemBK. (2024). This compound.

- Wang, J.-P., et al. (2025). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases.

- Ayedi, M. A., et al. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. J. Soc. Chim. Tunisie, 14, 13-20.

- BenchChem. (2025).

- Zuo, J., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7, 4129-4135.

- Di, J.-H., et al. (2021).

- Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society.

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- NIH. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

- ResearchGate. (2020). Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)

- ResearchGate. (2025).

- Sciencemadness.org. (n.d.).

- Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group.

- MedPath. (n.d.). (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Organic Chemistry Portal. (n.d.).

- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

- Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.

- YouTube. (2022).

- MDPI. (2022).

- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

"Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This molecule, possessing both a pyridine and a tetrahydrofuran moiety, represents a scaffold of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and biological context, offering a foundational resource for researchers. While specific experimental data on the free base is limited in publicly accessible literature, this guide leverages data from its hydrobromide salt and analogous structures to provide a thorough profile.

Introduction and Molecular Overview

This compound is a secondary amine featuring a pyridine ring linked via a methylene bridge to a nitrogen atom, which is also bonded to a methyl group originating from a tetrahydrofuran ring. The presence of the basic pyridine nitrogen, the secondary amine, and the ether oxygen in the tetrahydrofuran ring imparts a unique combination of physicochemical properties, including potential for hydrogen bonding, metal coordination, and diverse chemical reactivity. These structural features make it a valuable building block in the synthesis of more complex molecules with potential pharmacological activities. The pyridine moiety is a common scaffold in numerous approved drugs, valued for its ability to improve water solubility and engage in various biological interactions.[1] Similarly, the tetrahydrofuran ring is a prevalent structural motif in natural products and pharmaceuticals.

Chemical Structure and Identification

The structural representation and key identifiers for this compound and its common salt form are detailed below.

Chemical Structure

Caption: 2D Structure of this compound.

Compound Identifiers

| Identifier | This compound (Free Base) | This compound hydrobromide |

| CAS Number | 519144-57-1[2] | 1185299-21-1[3] |

| IUPAC Name | N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine | 1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide[3] |

| Molecular Formula | C₁₁H₁₆N₂O[2] | C₁₁H₁₇BrN₂O[3] |

| Molecular Weight | 192.26 g/mol [2] | 273.17 g/mol [3] |

| Canonical SMILES | C1CCOC(C1)CNCC2=CN=CC=C2 | C1CCOC(C1)CNCC2=CN=CC=C2.Br[3] |

| InChI Key | JDRBWFKDKIQFIE-UHFFFAOYSA-N | JDRBWFKDKIQFIE-UHFFFAOYSA-N[3] |

Physicochemical Properties

Available data on the physicochemical properties of the free base is limited. The compound is described as a white to light yellow crystalline solid.[4] It is soluble in most organic solvents, including ethanol, dichloromethane, and chloroform.[4] One commercial source reports a melting point of 82-85°C.[4] The hydrobromide salt form is utilized to enhance solubility in polar solvents and improve stability.[3]

Synthesis and Purification

Proposed Synthetic Protocol: Reductive Amination

This protocol is based on established methods for reductive amination and serves as a guiding framework for its synthesis.

Reaction Scheme:

Step-by-Step Methodology:

-

Imine Formation: To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add (tetrahydrofuran-2-yl)methanamine (1.0-1.2 equivalents).

-

Reduction: After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched, for example, by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis via reductive amination.

Spectroscopic Characterization

Detailed spectroscopic data for the free base is not widely published. However, characterization data for the hydrobromide salt (CAS 1185299-21-1) provides valuable insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the hydrobromide salt, ¹H NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show characteristic signals for the protons of the pyridine ring, the tetrahydrofuran ring, and the methylene bridges. Aromatic protons of the pyridine ring typically appear in the downfield region, between δ 7.36-8.66 ppm.[3] The H-2 proton of the pyridine ring is expected to be the most downfield signal, appearing as a doublet, while the H-6 proton would be a singlet.[3]

Mass Spectrometry (MS)

Mass spectrometric analysis of the hydrobromide salt shows a molecular ion peak corresponding to the free base, with an isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks).[3] The fragmentation pattern would be consistent with the cleavage of the bonds adjacent to the nitrogen atom and within the tetrahydrofuran ring.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its constituent functional groups:

-

Secondary Amine: The nitrogen atom is nucleophilic and basic. It can be expected to react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones. The basicity also allows for the formation of salts with acids, such as the hydrobromide salt.

-

Pyridine Ring: The pyridine ring is a π-deficient aromatic system. It is generally less reactive towards electrophilic aromatic substitution than benzene, with substitution favoring the 3- and 5-positions. The nitrogen atom in the ring can act as a nucleophile and a base, and can be quaternized with alkyl halides.

-

Tetrahydrofuran Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Potential Applications and Biological Context

While no specific biological activity data for this compound has been published, its structural motifs are present in many biologically active compounds. This suggests several potential areas for research and development.

Pharmaceutical Development

Derivatives of this compound are considered candidates for the development of new therapeutic agents.[3]

-

Antihypertensive Activity: Similar structures have shown potential in lowering blood pressure.[3]

-

Antimicrobial Properties: The pyridine scaffold is a key component of many antibacterial and antifungal agents. Compounds with this core structure have demonstrated effectiveness against various microbial strains.[3][5]

-

Anticancer Activity: The cytotoxicity of related compounds has been investigated, showing promise for applications in cancer therapeutics.[3] Some pyridine-containing molecules act as kinase inhibitors, which are a major class of anticancer drugs.

Material Science

The functional groups present in the molecule make it a candidate for use in polymer synthesis, potentially contributing to materials with specific properties.[3] The pyridine and amine functionalities can also be used to create coordination polymers with interesting photoluminescent properties.[3]

Biochemical Research

As a biochemical tool, this compound could serve as a probe for studying protein-protein interactions or as a ligand for specific receptors or enzymes.[3]

Caption: Potential research applications stemming from the core structure.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with skin and eyes, and prevent inhalation or ingestion. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a heterocyclic compound with a combination of functional groups that make it a molecule of significant interest for further research. While detailed experimental data on the free base is sparse in the current literature, this guide has compiled the available information on its identity, properties, and a logical synthetic approach. The known biological activities of related pyridine and tetrahydrofuran-containing compounds suggest that this scaffold holds promise for the development of new pharmaceuticals and materials. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

-

This compound. (2024, April 10). ChemBK. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. bmse000834 P-xylene at BMRB [bmrb.io]

- 3. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates fundamental molecular information, outlines a robust synthetic methodology, predicts spectroscopic characteristics, discusses potential applications based on structurally related compounds, and provides essential safety protocols. While specific experimental data for the free base is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable resource for researchers.

Core Molecular Identity

The foundational step in understanding any chemical entity is to establish its precise molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays.

Molecular Formula and Structure

This compound is registered under CAS Number 519144-57-1. Through verification across multiple chemical databases, the definitive molecular formula has been established.[1]

-

Molecular Formula: C₁₁H₁₆N₂O

The structure consists of a pyridine ring linked via a methylene bridge to a secondary amine, which is also bonded to a methyl-substituted tetrahydrofuran ring. This unique combination of an aromatic heterocycle (pyridine) and a saturated cyclic ether (tetrahydrofuran) imparts a distinct set of physicochemical properties.

Molecular Weight

The molecular weight is a critical parameter for all quantitative applications.

-

Molecular Weight: 192.26 g/mol [1]

This value is calculated from the molecular formula using the atomic weights of its constituent elements: 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

| Property | Value | Source(s) |

| CAS Number | 519144-57-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Physical Form | Solid |

Synthesis Methodology: Reductive Amination

The most logical and widely employed method for synthesizing secondary amines of this nature is reductive amination . This one-pot reaction combines an aldehyde and a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is favored for its efficiency and high yields.[3][4]

Synthesis Pathway

The synthesis of this compound proceeds via the reaction of 3-pyridinecarboxaldehyde and (Tetrahydro-furan-2-yl)methanamine (also known as tetrahydrofurfurylamine).

Caption: Reductive Amination Workflow

Field-Proven Experimental Protocol

While a specific protocol for this exact synthesis is not available in peer-reviewed literature, the following is a robust, general procedure for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent well-suited for this transformation. This protocol is adapted from standard, widely accepted methodologies.[3][5]

Materials:

-

3-Pyridinecarboxaldehyde (1.0 equiv)

-

(Tetrahydro-furan-2-yl)methanamine (1.1 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Amine Addition: Add (Tetrahydro-furan-2-yl)methanamine (1.1 equiv) to the solution and stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. The reaction is typically exothermic; maintain the temperature at or near room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Causality: The use of a slight excess of the amine ensures complete consumption of the aldehyde. Sodium triacetoxyborohydride is selected because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, leading to high selectivity and yield.

Spectroscopic Characterization (Predicted)

No experimentally derived spectra for the free base (CAS 519144-57-1) are publicly available. The following data are predicted based on the known spectral properties of the pyridine and tetrahydrofuran moieties and analysis of the hydrobromide salt.[6] These predictions serve as a guideline for researchers to confirm the identity of the synthesized product.

¹H NMR Spectroscopy

-

Pyridine Protons: Expect four distinct signals in the aromatic region (δ 7.2-8.6 ppm). The proton at the C2 position of the pyridine ring will likely be the most deshielded.

-

Methylene Bridge (-CH₂-N): A singlet or AB quartet is expected around δ 3.8-4.0 ppm.

-

Tetrahydrofuran Protons: A series of multiplets are expected between δ 1.5-4.2 ppm. The proton on the chiral center (C2) will be a multiplet, coupled to the adjacent methylene protons.

-

Amine Proton (N-H): A broad singlet, which may be difficult to observe, typically in the δ 1.5-3.0 ppm range, and is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-155 ppm).

-

Methylene Bridge: A signal around δ 50-55 ppm.

-

Tetrahydrofuran Carbons: Four distinct signals for the tetrahydrofuran ring carbons are expected in the aliphatic region (δ 25-80 ppm).

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 192 should be observed.

-

Key Fragmentation: A prominent fragment is expected from the cleavage of the C-C bond between the tetrahydrofuran ring and the adjacent methylene group, leading to a pyridinylmethylaminium ion. Another likely fragmentation is the loss of the tetrahydrofurfuryl group, resulting in a pyridinylmethylium ion (m/z = 92).

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=C and C=N Aromatic Ring Stretch: Several peaks in the 1400-1600 cm⁻¹ region.

-

C-O-C Ether Stretch: A strong, characteristic peak in the 1050-1150 cm⁻¹ region.

Potential Applications and Biological Activity

The specific biological activities of the free base are not well-documented. However, research on its hydrobromide salt and other closely related derivatives provides significant insight into its potential as a scaffold in drug discovery.[6]

Caption: Potential Application Areas

-

Pharmaceutical Development: Derivatives have shown potential as antihypertensive and antimicrobial agents.[6] The combination of a hydrogen bond acceptor (pyridine nitrogen, ether oxygen) and a hydrogen bond donor (secondary amine) makes it a versatile scaffold for interacting with biological targets.

-

Oncology: Studies on related compounds have demonstrated promising antiproliferative action against human colon cancer cell lines, suggesting a potential role in the development of new cancer therapeutics.[6]

-

Material Science: The functional groups present allow for its use in polymer synthesis, potentially contributing to materials with specific thermal or optical properties.[6]

-

Biochemical Research: It can serve as a molecular probe or a building block for creating larger, more complex molecules to study protein-protein interactions.[6]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. The toxicological properties have not been fully investigated.[2]

-

Hazard Classification: Irritant. May be harmful if ingested or inhaled. Material is irritating to mucous membranes and the upper respiratory tract.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use only in a chemical fume hood.

-

Skin and Body: Wear a lab coat and appropriate protective clothing.[2]

-

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

References

-

This compound. ChemBK. (2024, April 10). [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. (2006, June 1). [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceMadness. [Link]

-

N-(3-Pyridinylmethyl)(tetrahydro-2-furanyl)methanamine. ChemBK. [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. (2025, August 6). [Link]

Sources

An In-Depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS Number: 519144-57-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical synthesis, physicochemical properties, and analytical characterization. Furthermore, it explores the prospective applications of this molecule in drug development, drawing from data on structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction

This compound, registered under CAS number 519144-57-1, is a secondary amine featuring a pyridine ring linked to a tetrahydrofuran moiety via a methylene bridge. The unique combination of these two heterocyclic systems, the aromatic and electron-deficient pyridine ring and the flexible, saturated tetrahydrofuran ring, imparts a distinct three-dimensional structure and chemical reactivity to the molecule. This structural arrangement makes it an intriguing scaffold for the design of novel therapeutic agents and functional materials. While extensive research on this specific molecule is not widely published, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery.[1] Derivatives of this compound have been investigated for a range of biological activities, including antihypertensive, antimicrobial, and cytotoxic effects.[1]

Chemical Synthesis

The synthesis of this compound can be efficiently achieved through reductive amination. This widely utilized method in organic synthesis involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the target compound, the logical precursors are 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine.

Proposed Synthetic Workflow: Reductive Amination

A plausible and efficient route for the synthesis of this compound is the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine. This reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or pyridine-borane complex, which selectively reduces the intermediate iminium ion over the starting aldehyde. The use of molecular sieves is recommended to facilitate the formation of the imine by removing the water generated during the reaction.[2]

Figure 1: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

-

Materials: 3-Pyridinecarboxaldehyde, Tetrahydrofurfurylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃, saturated solution), Magnesium sulfate (MgSO₄, anhydrous), 4Å Molecular Sieves.

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq), tetrahydrofurfurylamine (1.1 eq), and activated 4Å molecular sieves in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Physicochemical and Toxicological Properties

The physicochemical properties of this compound are summarized in the table below. The toxicological properties of this compound have not been fully investigated, and it should be handled with appropriate safety precautions in a laboratory setting.[1] It is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

| Property | Value | Source |

| CAS Number | 519144-57-1 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][3][4] |

| Molecular Weight | 192.26 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 239 - 242 °C | [2] |

| InChI Key | LZSTUWDAHPXEHR-UHFFFAOYSA-N | [4] |

| SMILES | C1COC(C1)CNCc2ccccn2 | [4] |

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the tetrahydrofuran ring would appear in the more upfield region (δ 1.5-4.0 ppm). The methylene protons connecting the two heterocyclic rings would likely appear as distinct signals in the δ 2.5-4.5 ppm range.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to the aromatic carbons of the pyridine ring (δ 120-150 ppm) and the aliphatic carbons of the tetrahydrofuran ring and the methylene bridges (δ 20-80 ppm).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 192.26). Fragmentation patterns would likely involve cleavage of the bonds connecting the heterocyclic rings. For the hydrobromide salt, characteristic fragmentation patterns would be observed, including the molecular ion peak at m/z 273/275 with a typical bromide isotope pattern.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-N stretching, C-O-C stretching of the ether in the tetrahydrofuran ring, and C=C and C=N stretching of the pyridine ring.

Potential Applications in Drug Development

While there is a lack of direct evidence for the biological activity of this compound, its structural components are found in numerous bioactive molecules. Research on derivatives and related compounds suggests several potential therapeutic applications.

Hypothetical Biological Activities

-

Antihypertensive Activity: Derivatives of this compound have shown potential in lowering blood pressure, possibly by acting on vascular smooth muscle.[1]

-

Antimicrobial Properties: The pyridine and tetrahydrofuran moieties are present in various antimicrobial agents. Compounds with this scaffold have demonstrated effectiveness against different microbial strains.[1]

-

Cytotoxic Activity: Investigations into the cytotoxic effects of related structures indicate potential for their use in the development of anticancer therapeutics.[1]

It is crucial to note that these are potential applications based on related compounds, and dedicated biological screening of this compound is required to validate these hypotheses.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a unique structural framework. While its biological profile remains largely unexplored, the presence of both pyridine and tetrahydrofuran moieties suggests a rich potential for applications in medicinal chemistry. This technical guide provides a solid foundation for researchers to undertake further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. The proposed synthetic protocol offers a practical starting point for obtaining the compound for further studies. Future research should focus on a comprehensive biological screening to elucidate its therapeutic potential and mechanism of action.

References

- Matrix Scientific. Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)

- Buy this compound hydrobromide | 1185299-21-1. Chembecker. (2023-08-16).

- N-(3-Pyridinylmethyl)(tetrahydro-2-furanyl)methanamine. ChemBK.

- This compound. Chemcd.

- This compound. ChemicalBook.

-

510723-58-7,amine... Guidechem.

-

4-Chloro-benzenesulfonic acid 5-(2,4-difluoro-phenyl)-5-[1][3]triazol-1-ylMethyl-tetrahydro-furan-3-ylMethyl ester 175712-02-4. Guidechem.

- GHS 11 (Rev.11) SDS Word 下载CAS: 519144-57-1 Name: - XiXisys.

- download - Amadis Chemical.

- PYRIDIN-3-YLMETHYL-(TETRAHYDRO-FURAN-2... - Chemcd.

- 519144-57-1 Cas No.

- A Mild, Pyridine-Borane-Based Reductive Amin

Sources

An In-Depth Technical Guide to the Physical Properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic amine of interest in organic synthesis and medicinal chemistry. The guide delves into the theoretical underpinnings of its melting point and solubility, offering field-proven, step-by-step protocols for their experimental determination. This document is intended to be a practical resource for researchers, enabling a thorough understanding and proficient handling of this compound.

Introduction

This compound, with the molecular formula C₁₁H₁₆N₂O, is a secondary amine featuring both a pyridine and a tetrahydrofuran moiety.[1] Understanding its physical properties, such as melting point and solubility, is fundamental for its application in synthetic chemistry, purification processes, and formulation development. This guide synthesizes available data with established chemical principles to provide a robust framework for the scientific investigation of this compound.

Molecular Structure and its Influence on Physical Properties

The chemical structure of this compound is key to understanding its physical characteristics. The molecule incorporates several features that dictate its intermolecular forces and, consequently, its melting point and solubility:

-

Secondary Amine Group (-NH-): The presence of a hydrogen atom bonded to nitrogen allows for hydrogen bonding, a strong type of intermolecular force.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

Tetrahydrofuran Ring: A saturated heterocyclic ether. The oxygen atom in the ring also possesses lone pairs of electrons, enabling it to act as a hydrogen bond acceptor.

-

Alkyl Chains: The methylene bridges and the saturated tetrahydrofuran ring contribute to the molecule's size and van der Waals forces.

The interplay of these functional groups determines the overall polarity and the strength of intermolecular interactions within a sample of the compound.

Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. This physical constant is a crucial indicator of purity.

Reported Melting Point

The reported melting point for this compound is in the range of 82-85°C .[1] This relatively moderate melting point for a solid organic compound suggests that the intermolecular forces are significant but not as strong as those found in ionic compounds. The crystalline structure is likely held together by a combination of hydrogen bonds (from the secondary amine) and van der Waals forces.

Theoretical Considerations

Several factors contribute to the melting point of an organic compound:

-

Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, leading to a higher melting point.

-

Molecular Weight: In a homologous series, an increase in molecular weight generally leads to a higher melting point due to increased van der Waals forces.

-

Molecular Symmetry and Packing: More symmetrical molecules can pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.

For this compound, the presence of the N-H bond allows for hydrogen bonding between molecules, which significantly contributes to its solid state at room temperature.

Experimental Determination of Melting Point

The following is a standardized protocol for the accurate determination of the melting point of a crystalline organic solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the sample to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate (e.g., 10-20°C/minute) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and set a slow heating rate (1-2°C/minute) starting from a temperature approximately 10-15°C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

-

-

Purity Assessment:

-

A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound.

-

A broad or depressed melting point range suggests the presence of impurities.

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound is crucial for reaction quenching, extraction, chromatography, and formulation.

Reported and Predicted Solubility

-

Organic Solvents: this compound is reported to be soluble in most organic solvents at room temperature, including ethanol, dichloromethane, and chloroform.[1] This is expected due to the "like dissolves like" principle, where the organic structure of the amine interacts favorably with these non-polar to moderately polar organic solvents.

-

Water: While no explicit experimental data on the water solubility of this compound has been found, a prediction can be made based on its molecular structure.

-

The presence of a secondary amine, a pyridine nitrogen, and a tetrahydrofuran oxygen allows for hydrogen bonding with water molecules, which would promote solubility.

-

However, the molecule also possesses a significant non-polar hydrocarbon backbone (a total of 11 carbon atoms). Generally, the water solubility of amines decreases as the number of carbon atoms increases due to the larger hydrophobic portion of the molecule.

-

Therefore, This compound is predicted to have low to moderate solubility in water.

-

-

Aqueous Acids: As a secondary amine, this compound is basic and is expected to be soluble in dilute aqueous acids (e.g., 5% HCl). The lone pair of electrons on the nitrogen atoms can be protonated by the acid to form a water-soluble ammonium salt.

Experimental Determination of Solubility

A systematic approach is used to determine the solubility of an organic compound in various solvents.

Protocol: Qualitative Solubility Testing

-

General Procedure:

-

To approximately 20-30 mg of the solid compound in a small test tube, add about 1 mL of the solvent in portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of about 20-30 mg/mL.

-

-

Solvent Series:

-

Water: Determine the solubility in deionized water at room temperature.

-

5% Aqueous NaOH: If insoluble in water, test solubility in a basic solution.

-

5% Aqueous NaHCO₃: If soluble in 5% NaOH, test in a weaker base to differentiate between strong and weak acids (not applicable for this amine).

-

5% Aqueous HCl: If insoluble in water, test solubility in an acidic solution. This is expected to be a key test for this amine.

-

Concentrated H₂SO₄: If insoluble in all the above, test in a strong acid.

-

Visualization of Solubility Testing Logic

Caption: Logical Flow for Amine Solubility Testing.

Summary of Physical Properties

| Property | Value/Observation | Source/Prediction |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | Calculated |

| Melting Point | 82-85 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane, chloroform | [1] |

| Solubility in Water | Predicted to be low to moderate | Based on chemical principles |

| Solubility in 5% Aqueous HCl | Predicted to be soluble | Based on chemical principles |

Safety and Handling

Currently, detailed safety information for this compound is limited.[1] As with any organic compound, standard laboratory safety precautions should be strictly followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

-

In Case of Exposure: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

It is imperative to consult any available Safety Data Sheet (SDS) for this compound before use. In its absence, treat the compound as potentially hazardous.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. The reported melting point of 82-85°C and its solubility in organic solvents are consistent with its molecular structure. While its water solubility has been predicted to be low to moderate based on theoretical principles, experimental verification is recommended. The provided protocols offer a standardized approach for researchers to determine these critical physical properties, ensuring data accuracy and laboratory safety.

References

-

This compound - ChemBK. Available at: [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. Based on a detailed analysis of its structural motifs—a pyridine ring and a tetrahydrofuran moiety—we hypothesize its potential as a modulator of key neurological targets. This document outlines the scientific rationale for investigating its interaction with nicotinic acetylcholine receptors (nAChRs), monoamine oxidase (MAO) enzymes, and serotonin (5-HT) receptors. Furthermore, we provide detailed, field-proven experimental protocols for the in-vitro characterization of these potential activities, designed to deliver robust and reproducible data for drug discovery and development professionals.

Introduction: Structural Rationale for Biological Investigation

The compound this compound presents a unique amalgamation of two pharmacologically significant heterocyclic structures: a pyridine ring and a tetrahydrofuran ring. The pyridine nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, where it often contributes to receptor binding, metabolic stability, and favorable pharmacokinetic profiles.[1][2][3] Similarly, the tetrahydrofuran motif is present in various natural products and synthetic drugs, valued for its ability to form key interactions with biological targets and improve solubility.

The combination of a pyridin-3-ylmethylamine moiety and a tetrahydrofurfurylamine group in a single molecule suggests a high potential for interaction with various biogenic amine receptors and enzymes within the central nervous system (CNS). The nitrogen atom in the pyridine ring and the secondary amine linker can act as hydrogen bond acceptors and donors, respectively, crucial for molecular recognition at receptor binding sites. The overall structure bears resemblance to known ligands of nicotinic acetylcholine receptors, monoamine oxidase, and serotonin receptors, making these compelling targets for initial investigation. While derivatives of this compound have been anecdotally associated with antihypertensive, antimicrobial, and cytotoxic effects, a detailed mechanistic investigation of the parent compound is warranted.[4]

Primary Hypothesis: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the pyridin-3-ylmethyl portion of the molecule to nicotine and other nAChR agonists suggests that this compound may act as a modulator of nAChRs.[5][6] The pyridine nitrogen can potentially form a key hydrogen bond with the backbone of the receptor, a critical interaction for many nAChR ligands.[6]

Proposed Signaling Pathway

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol details a competitive radioligand binding assay to determine the affinity of the test compound for the α4β2 subtype of nAChRs, a prevalent subtype in the brain.[7]

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]Cytisine (specific activity ~40 Ci/mmol)[8]

-

Receptor Source: Rat brain homogenates or cell lines expressing α4β2 nAChRs

-

Assay Buffer: 20 mM Tris, pH 7.4, 0.05% Tween[8]

-

Non-specific Binding Control: (-)-Nicotine (10 µM)

-

Positive Control: Epibatidine

-

Scintillation Cocktail

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and control compounds in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or control), and 50 µL of [³H]Cytisine (final concentration around the Kd for the receptor).

-

Add 100 µL of the receptor preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Secondary Hypothesis I: Inhibition of Monoamine Oxidase (MAO)

The overall structure of the test compound, featuring an amine linked to heterocyclic rings, bears a resemblance to known monoamine oxidase inhibitors.[9][10][11] The tetrahydrofuran moiety, in particular, has been explored in the context of MAO-B inhibitors.[12][13] Therefore, it is plausible that this compound could exhibit inhibitory activity against MAO-A and/or MAO-B.

Proposed Mechanism of Action

Experimental Protocol: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

The MAO-Glo™ assay is a sensitive, luminescence-based method for measuring MAO activity and is well-suited for high-throughput screening of potential inhibitors.[14][15][16]

Materials:

-

Test Compound: this compound

-

MAO-Glo™ Assay Kit (Promega):

-

Luminogenic MAO Substrate

-

MAO Reaction Buffer

-

Luciferin Detection Reagent

-

Reconstitution Buffer

-

-

MAO Enzymes: Recombinant human MAO-A and MAO-B

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in the appropriate MAO Reaction Buffer.

-

Add 25 µL of the diluted MAO substrate to each well of a 96-well plate.

-

Add 0.5 µL of the test compound dilutions or controls to the respective wells.

-

Add 25 µL of the diluted MAO-A or MAO-B enzyme to each well.

-

Incubate the plate for 1 hour at room temperature with gentle shaking.

-

Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

-

Incubate for 20 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ values using non-linear regression.

Secondary Hypothesis II: Modulation of Serotonin (5-HT) Receptors

The presence of a pyridine ring and an amine linker in the test compound suggests a potential interaction with serotonin receptors, as many 5-HT receptor ligands contain similar structural features.[17][18][19][20][21][22]

Proposed Signaling Pathway (5-HT₂A Receptor)

Experimental Protocol: Fluorescence-Based Assay for 5-HT Receptor Activation

This protocol describes a cell-based functional assay to measure the activation of 5-HT receptors, such as the 5-HT₂A receptor, by monitoring changes in intracellular calcium levels using a fluorescent indicator.[23][24][25][26][27]

Materials:

-

Test Compound: this compound

-

Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Positive Control: Serotonin (5-HT)

-

Antagonist Control: Ketanserin

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed the HEK293-5-HT₂A cells in 96-well plates and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add the test compound dilutions or controls to the wells and immediately begin kinetic fluorescence measurements.

-

After a set period, add a high concentration of the agonist (5-HT) to determine if the test compound acts as an agonist or antagonist.

-

Analyze the fluorescence data to determine the change in intracellular calcium concentration over time.

-

For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, calculate the IC₅₀ value.

Data Presentation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki) for nAChRs

| Compound | α4β2 nAChR Ki (nM) |

|---|---|

| Test Compound | To be determined |

| Epibatidine | Reference value |

| (-)-Nicotine | Reference value |

Table 2: Hypothetical IC₅₀ Values for MAO Inhibition

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| Test Compound | To be determined | To be determined |

| Clorgyline | Reference value | - |

| Selegiline | - | Reference value |

Table 3: Hypothetical Potency (EC₅₀/IC₅₀) at 5-HT₂A Receptors

| Compound | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |

|---|---|---|

| Test Compound | To be determined | To be determined |

| Serotonin | Reference value | - |

| Ketanserin | - | Reference value |

Conclusion

The unique chemical architecture of this compound, combining two privileged heterocyclic scaffolds, strongly suggests a rich potential for biological activity within the central nervous system. The hypotheses presented in this guide, focusing on nicotinic acetylcholine receptors, monoamine oxidase, and serotonin receptors, provide a rational and structured approach to elucidating its pharmacological profile. The detailed experimental protocols herein offer robust and validated methods for testing these hypotheses, paving the way for the potential development of this compound as a novel therapeutic agent.

References

-

MAO-Glo™ Assay Protocol. Promega Corporation. [14]

-

MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation. [15]

-

[3H]cytisine binding to nicotinic cholinergic receptors in brain. PubMed. [7]

-

MAO-Glo™ Assay Systems. Promega Corporation. [16]

-

Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen. [8]

-

Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [23]

-

Next generation genetically encoded fluorescent sensors for serotonin. PMC. [24]

-

Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain. PubMed. [29]

-

Promega Notes 93: The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Corporation. [30]

-

Buy this compound hydrobromide | 1185299-21-1. [URL: Not available][4]

-

A genetically encoded sensor for measuring serotonin dynamics. The Yulong Li Lab. [25]

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. [5]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [1]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [URL: Not available][31]

-

Graphviz tutorial. YouTube. [32]

-

Graphviz. [33]

-

Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [17]

-

A genetically encoded sensor for measuring serotonin dynamics. PMC. [26]

-

Fluorescence lifetime imaging of sDarken as a tool for the evaluation of serotonin levels. [URL: Not available][27]

-

SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC. [9]

-

Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. ACS Publications. [18]

-

Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH. [34]

-

Create Complex Graphs with GraphViz. YouTube. [35]

-

Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. Cerrado Publishing. [12]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC. [19]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [6]

-

Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. PubMed. [36]

-

SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed. [10]

-

Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de][8][15]naphthridine scaffold. PubMed. [20]

-

Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. [URL: Not available][13]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [21]

-

SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. ResearchGate. [11]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [37]

-

Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed. [22]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC. [38]

-

Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. KAUST Repository. [39]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [40]

-

Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [2]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [41]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [3]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. [42]

-

Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [43]

-

Placebo-Controlled Trial of Cytisine for Smoking Cessation. [URL: Not available][44]

-

Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [45]

Sources

- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]

- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 13. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

- 14. MAO-Glo™ Assay Protocol [promega.sg]

- 15. promega.com [promega.com]

- 16. MAO-Glo™ Assay Systems [promega.sg]

- 17. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de][2,6]naphthridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Next generation genetically encoded fluorescent sensors for serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A genetically encoded sensor for measuring serotonin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. yulonglilab.org [yulonglilab.org]

- 27. biorxiv.org [biorxiv.org]

- 28. Assay in Summary_ki [bindingdb.org]

- 29. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. promega.com [promega.com]

- 31. mdpi.com [mdpi.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Graphviz [graphviz.org]

- 34. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

- 38. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 39. DSpace [repository.kaust.edu.sa]

- 40. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. discovery.researcher.life [discovery.researcher.life]

- 43. mdpi.com [mdpi.com]

- 44. epidownload.i-med.ac.at [epidownload.i-med.ac.at]

- 45. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Properties, and Applications

Introduction

Physicochemical Properties and Structural Elucidation

The structural and physical properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine and its common salt form are summarized below. The molecular formula of the free base is C11H16N2O.

| Property | Value | Source(s) |

| IUPAC Name | N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine | N/A |

| CAS Number | 519144-57-1 (free base) | [1][2][3][4][5] |

| Molecular Formula | C11H16N2O | [3][4] |

| Molecular Weight | 192.26 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | N/A |

| Hydrobromide Salt CAS | 1185299-21-1 | [6][7][8][9][10] |

| Hydrobromide M. Formula | C11H17BrN2O | [6][8][9][10] |

| Hydrobromide M. Weight | 273.17 g/mol | [6][10] |

Synthesis and Mechanistic Insights

While various synthetic strategies such as condensation reactions and metal-catalyzed processes can be envisioned for the preparation of this amine, one of the most reliable and scalable methods is the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.

Recommended Synthetic Protocol: Reductive Amination

This protocol is based on well-established reductive amination procedures using a mild and selective reducing agent like pyridine-borane complex.[11][12]

Experimental Protocol:

-

Step 1: Imine Formation. In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and tetrahydrofurfurylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add powdered 4 Å molecular sieves to the mixture. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Step 2: Reduction. Cool the reaction mixture in an ice bath. Slowly add a solution of pyridine-borane complex (0.8-1.0 eq) to the stirred mixture. Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

-

Step 3: Work-up and Purification. Quench the reaction by the slow addition of 1 M hydrochloric acid. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Reaction Mechanism

The reductive amination proceeds through a two-step sequence within a single pot: the formation of an iminium ion followed by its reduction.

Caption: Mechanism of reductive amination.

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by the hydride reagent to yield the final secondary amine product. The use of molecular sieves helps to drive the equilibrium towards the formation of the iminium ion by sequestering the water produced.

Potential Applications and Research Landscape

The unique structural combination of a pyridine ring, a flexible tetrahydrofuran moiety, and a secondary amine linker makes this compound a versatile scaffold in various scientific domains.

Medicinal Chemistry

The primary interest in this compound appears to be as an intermediate in the synthesis of biologically active molecules.[6] Derivatives containing this structural motif have been investigated for several therapeutic applications:

-

Antihypertensive Agents: The core structure is found in compounds with potential to lower blood pressure.[6]

-

Antimicrobial Properties: Its derivatives have demonstrated efficacy against various microbial strains.[6]

-

Anticancer Therapeutics: Some related compounds have shown cytotoxic effects against cancer cell lines.[6]

The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the tetrahydrofuran ring can influence solubility and metabolic stability. The secondary amine provides a key point for further functionalization.

Materials Science

The nitrogen atoms in the pyridine ring and the amine linker can act as ligands for metal ions, making this compound a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[6] Such materials can exhibit interesting properties like photoluminescence.[6]

Biochemical Research

As a bifunctional molecule, it can be used as a molecular probe to study protein-protein interactions.[6] The pyridine or tetrahydrofuran end could be modified with a reporter group (e.g., a fluorophore or a biotin tag) to facilitate detection.

Caption: Potential applications of the core scaffold.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. While its own detailed biological profile is not extensively documented, its utility as a precursor for more complex molecules is evident from the available data. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its chemical space and applications. Future research will likely focus on the synthesis and evaluation of novel derivatives for various therapeutic targets and advanced materials.

References

- Google. (2026).

-